molecular formula C12H9BrN6OS B277179 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B277179
M. Wt: 365.21 g/mol
InChI Key: GYPUICQQLLWTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound may act by inducing apoptosis (cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential to selectively target cancer cells while sparing normal cells. This compound may also have a broad spectrum of activity against various types of cancer. However, one limitation of using this compound in lab experiments is its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide. One direction is to further investigate the mechanism of action of this compound and its potential applications in cancer treatment. Another direction is to explore the potential anti-inflammatory activity of this compound and its applications in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 4-bromobenzylamine with thiosemicarbazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with chloroacetyl chloride to obtain the final compound.

Scientific Research Applications

2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. This compound has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C12H9BrN6OS

Molecular Weight

365.21 g/mol

IUPAC Name

2-[5-(4-bromophenyl)tetrazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H9BrN6OS/c13-9-3-1-8(2-4-9)11-16-17-18-19(11)7-10(20)15-12-14-5-6-21-12/h1-6H,7H2,(H,14,15,20)

InChI Key

GYPUICQQLLWTBQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=NN2CC(=O)NC3=NC=CS3)Br

Canonical SMILES

C1=CC(=CC=C1C2=NN=NN2CC(=O)NC3=NC=CS3)Br

Origin of Product

United States

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